



Application Notes and Protocols: Enasidenib Dosage for In Vivo Animal Studies

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Compound of Interest		
Compound Name:	Enasidenib	
Cat. No.:	B560146	Get Quote

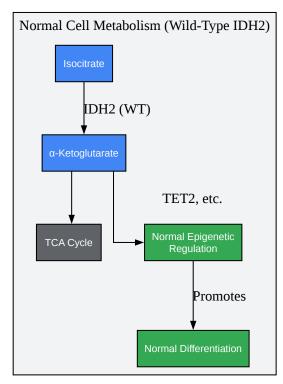
Introduction

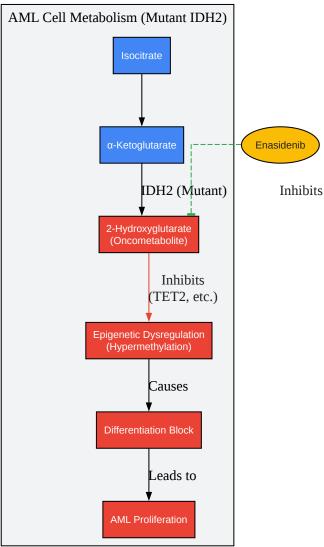
Enasidenib (formerly AG-221) is an orally available, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in the IDH2 gene are present in approximately 12% of patients with acute myeloid leukemia (AML).[3][4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α -ketoglutarate-dependent dioxygenases, causing DNA and histone hypermethylation and a subsequent block in cellular differentiation.[3][5] Enasidenib works by inhibiting the mutant IDH2 enzyme, thereby reducing 2-HG levels and inducing the differentiation of myeloid blasts.[5][6] It is approved for the treatment of relapsed or refractory (R/R) AML with an IDH2 mutation.[1] These notes provide a summary of preclinical in vivo data and protocols to guide researchers in designing animal studies.

Mechanism of Action

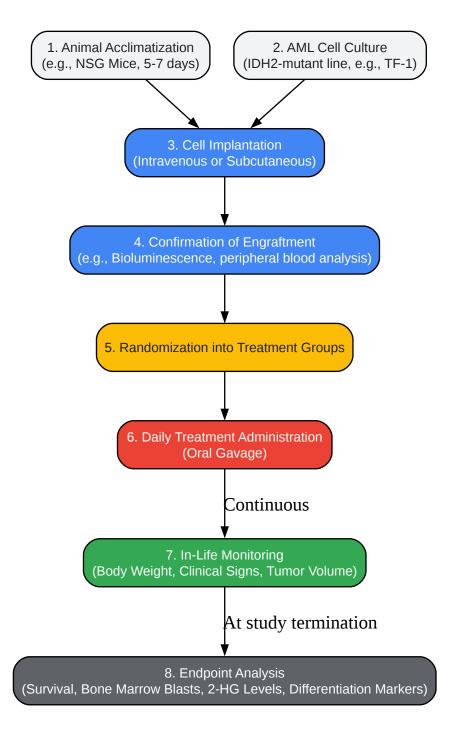
Enasidenib selectively binds to and inhibits mutant IDH2 enzymes (including R140Q, R172S, and R172K variants), blocking the conversion of α -ketoglutarate (α -KG) to 2-HG.[2][5] The resulting decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent enzymes like TET2, restoring normal epigenetic regulation.[5] This leads to the differentiation of immature myeloblasts into mature myeloid cells, rather than direct cytotoxicity.[7]











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